1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone
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Overview
Description
1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe final step involves the attachment of the dimethylamino propyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-bromoanthraquinone: Lacks the dimethylamino propyl group, resulting in different chemical properties.
1-Amino-4-((3-(dimethylamino)propyl)amino)anthraquinone: Lacks the bromo group, affecting its reactivity and applications.
Uniqueness
1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is unique due to the presence of both the bromo and dimethylamino propyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
51818-35-0 |
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Molecular Formula |
C19H20BrN3O2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-amino-2-bromo-4-[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C19H20BrN3O2/c1-23(2)9-5-8-22-14-10-13(20)17(21)16-15(14)18(24)11-6-3-4-7-12(11)19(16)25/h3-4,6-7,10,22H,5,8-9,21H2,1-2H3 |
InChI Key |
PYNSDZJYUOHMQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |
Origin of Product |
United States |
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